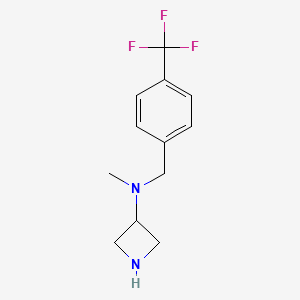

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine

Description

Properties

IUPAC Name |

N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c1-17(11-6-16-7-11)8-9-2-4-10(5-3-9)12(13,14)15/h2-5,11,16H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKFPMPCZTXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)C(F)(F)F)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine involves the reaction of benzyl chloride with N-methyl-N-(4-(trifluoromethyl)benzyl)amine under appropriate conditions . The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, including continuous flow synthesis. This method allows for better control over reaction conditions and yields higher quantities of the compound with consistent quality.

Chemical Reactions Analysis

Alkylation and Reductive Amination

The tertiary amine in this compound undergoes alkylation under mild conditions. For example:

-

Benzylation : Reacts with benzyl bromides in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding quaternary ammonium salts. This reaction typically proceeds at room temperature (16–24 hours) with purification via flash chromatography using methanol/DCM gradients .

-

Reductive Amination : The primary amine on the azetidine ring reacts with aldehydes/ketones in the presence of sodium cyanoborohydride (NaBH₃CN) to form secondary amines. For branched alkyl derivatives, steric hindrance minimizes overalkylation .

Deprotection and Salt Formation

-

Boc Deprotection : Treatment with methanolic HCl (3N) removes tert-butoxycarbonyl (Boc) protecting groups, generating the free amine. This step is critical for further functionalization .

-

Hydrogenolysis : Catalytic hydrogenation (Pd/C or Pd(OH)₂/C, H₂ at 40–60 psi) cleaves benzyl groups from the azetidine nitrogen. Reactions require elevated temperatures (60°C) and extended durations (72–110 hours) .

Nucleophilic Aromatic Substitution

The azetidine amine acts as a nucleophile in aromatic substitution reactions:

-

Pyrimidine Functionalization : Microwave-assisted substitution with chloropyrimidines (120–150°C) introduces azetidine moieties into heterocyclic scaffolds. Yields depend on steric effects and electronic activation of the leaving group .

-

Suzuki–Miyaura Cross-Coupling : Brominated derivatives of this compound undergo coupling with boronic acids (Pd catalysis) to generate biaryl structures. For example, coupling with pyrazole boronic acids yields hybrid heterocycles .

Aza-Michael Addition

The strained azetidine ring participates in ring-opening reactions:

-

With α,β-Unsaturated Esters : Reacts with methyl 2-(azetidin-3-ylidene)acetate in acetonitrile (DBU catalyst, 65°C) to form 1,3′-biazetidines. Regioselectivity is controlled by steric and electronic factors .

-

Heterocyclic Amine Adducts : Forms adducts with pyrazoles, imidazoles, and benzotriazoles. For example, reaction with 1H-indazole yields azetidine-indazole hybrids (69% yield) .

Comparative Reactivity Table

Mechanistic Insights

-

Aziridinium Intermediate : In diamination reactions, transient aziridinium ions form (detected via ¹⁹F-NMR), which undergo stereoselective ring-opening by amines .

-

Agonist Activity : Docking studies reveal that the trifluoromethyl group enhances binding to histamine H₃ receptors by forming ionic interactions with Asp³·³² and hydrogen bonds with Glu⁵·⁴⁶ .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine has been investigated for its potential as an inhibitor of viral proteases, particularly those associated with dengue and West Nile viruses. The compound's structure allows it to interact effectively with the active sites of these enzymes, thereby inhibiting their function and potentially preventing viral replication .

1.2 Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of azetidine derivatives, including this compound. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

1.3 Antibacterial Activity

Azetidine derivatives are recognized for their antibacterial properties. This compound can serve as a scaffold for developing new antibiotics targeting resistant bacterial strains .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine core can be synthesized through cyclization reactions involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

- Trifluoromethylation : The introduction of the trifluoromethyl group is often achieved via electrophilic fluorination methods or by using trifluoromethylating agents, which enhance the compound's biological activity.

- N-Methylation : This step is crucial for achieving the desired pharmacological properties and can be performed using methylating agents like methyl iodide or dimethyl sulfate .

Case Study 1: Antiviral Development

A study focused on synthesizing a series of azetidine derivatives, including this compound, demonstrated significant antiviral activity against dengue virus protease. The synthesized compounds were evaluated in vitro, showing promising IC50 values that indicate effective inhibition of viral replication .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening program, researchers evaluated various azetidine derivatives for their ability to prevent neuronal cell death induced by oxidative stress. This compound exhibited significant protective effects in cell culture models, suggesting its potential for further development as a therapeutic agent against neurodegenerative diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Comparative Data Table

*Estimated based on trifluoromethyl group contributions.

Research Findings and Implications

- Synthetic Efficiency: Azetidine derivatives like the target compound are synthesized via alkylation or coupling reactions, achieving high yields (e.g., 91% in ). Non-cyclic analogs (e.g., CAS 90390-11-7) often require simpler procedures but lack structural complexity .

- Pharmacological Potential: The trifluoromethyl group enhances metabolic stability and membrane permeability, while the azetidine ring’s rigidity may improve target binding compared to flexible amines .

- Challenges : Azetidines’ ring strain can complicate synthesis, whereas larger heterocycles (e.g., piperidine) face purity issues .

Biological Activity

N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 287.32 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds containing azetidine rings often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl substituent is known to enhance the binding affinity to various biological targets due to increased electron-withdrawing effects, which can stabilize interactions with receptors or enzymes .

2. Pharmacological Effects

Studies have demonstrated that this compound shows promising results in several pharmacological assays:

- Anticancer Activity : In vitro studies have shown that derivatives of azetidine can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound were evaluated for their ability to induce apoptosis in breast cancer cell lines, demonstrating significant cytotoxic effects .

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing moderate antimicrobial activity. The structure-activity relationship suggests that modifications in the azetidine ring can enhance activity against specific pathogens .

3. Case Studies

Several studies have focused on the biological evaluation of azetidine derivatives:

- Study on Anticancer Properties : A recent study evaluated a series of azetidine derivatives for their anticancer activity against triple-negative breast cancer (TNBC) cell lines. The results indicated that certain modifications in the azetidine structure led to enhanced anti-proliferative effects, highlighting the potential of this compound as a lead compound for further development .

- Inhibition of Enzymatic Activity : Another study investigated the inhibitory effects of azetidine derivatives on specific enzymes involved in cancer progression. The results showed that some compounds could effectively inhibit key enzymes, suggesting a mechanism by which they could exert their anticancer effects .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increased lipophilicity and binding affinity |

| Variation in Alkyl Chain Length | Altered pharmacokinetics and bioavailability |

| Substitution on Azetidine Ring | Enhanced selectivity towards specific targets |

Q & A

Q. Q1. What are the key structural features of N-methyl-N-(4-(trifluoromethyl)benzyl)azetidin-3-amine, and how do they influence its reactivity and biological activity?

The compound contains an azetidine (4-membered nitrogen ring) core substituted with a methyl group and a 4-(trifluoromethyl)benzyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the strained azetidine ring may influence conformational rigidity and binding affinity to biological targets. Structurally analogous compounds (e.g., morpholine derivatives with trifluoromethyl substituents) exhibit varied biological activities depending on substituent placement, as shown in comparative studies .

Q. Q2. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves:

- Step 1 : Alkylation of azetidin-3-amine with methyl iodide to introduce the N-methyl group.

- Step 2 : Benzylation using 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., NaH/DMF).

Critical parameters include temperature control (0–25°C for exothermic reactions) and solvent selection (e.g., dichloromethane or acetonitrile). Hazard analysis is essential due to the use of reactive intermediates (e.g., benzyl chlorides) and potential mutagenicity of byproducts .

Q. Q3. How can researchers confirm the structural identity of this compound?

Use 1H/13C NMR to verify key signals:

- 1H NMR : Aromatic protons from the benzyl group (δ 7.4–7.6 ppm), azetidine ring protons (δ 3.2–3.8 ppm), and N-methyl singlet (δ 2.3–2.5 ppm).

- 13C NMR : Trifluoromethyl carbon (δ ~125 ppm, q, J = 270 Hz) and azetidine carbons (δ 40–60 ppm).

Mass spectrometry (HRMS) should confirm the molecular ion (C₁₂H₁₅F₃N₂, [M+H]+ = 245.1234) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound compared to structural analogs?

Contradictions often arise from substituent effects. For example:

- Trifluoromethyl vs. Chloro Substituents : The -CF₃ group in the benzyl position may enhance target binding through hydrophobic interactions, whereas -Cl could induce steric hindrance.

- Azetidine vs. Morpholine Rings : The smaller azetidine ring may improve selectivity for compact binding pockets.

Validate hypotheses via molecular docking and comparative IC₅₀ assays using analogs from structural libraries (e.g., Table 1 in ).

Q. Q5. What experimental strategies optimize reaction yields during scale-up synthesis?

- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of intermediates.

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to isolate the product from regioisomers.

Monitor decomposition risks (e.g., DSC analysis for thermal stability) and avoid prolonged light exposure .

Q. Q6. How does the compound interact with biological targets, and what mechanisms underpin its activity?

Preliminary studies on analogs suggest:

- Kinase Inhibition : The trifluoromethyl group may engage in halogen bonding with ATP-binding pockets.

- Metabolic Stability : The azetidine ring resists oxidative degradation by cytochrome P450 enzymes.

Validate via: - Surface Plasmon Resonance (SPR) : Measure binding kinetics to kinases (e.g., EGFR).

- Metabolic Profiling : Incubate with liver microsomes to assess half-life and metabolite formation .

Q. Q7. What safety protocols are critical when handling this compound?

- Mutagenicity : Conduct Ames testing for bacterial reverse mutation (as in ).

- Decomposition : Store at -20°C under inert gas (N₂/Ar) to prevent thermal or photolytic degradation.

- PPE : Use nitrile gloves, fume hoods, and closed systems for reactions involving volatile intermediates (e.g., benzyl chlorides) .

Methodological Challenges

Q. Q8. How can researchers address low yields in the final benzylation step?

- Alternative Reagents : Replace 4-(trifluoromethyl)benzyl chloride with its bromide analog for faster kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C.

- Byproduct Analysis : Use LC-MS to identify competing elimination pathways (e.g., Hofmann degradation) and adjust base strength (e.g., K₂CO₃ instead of NaOH) .

Q. Q9. What strategies differentiate enantiomeric forms if chirality is introduced during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.